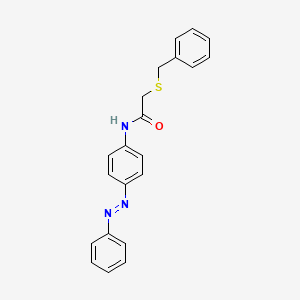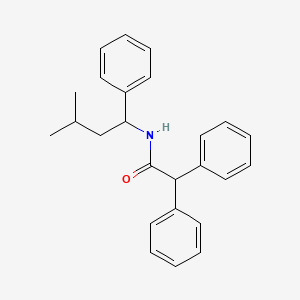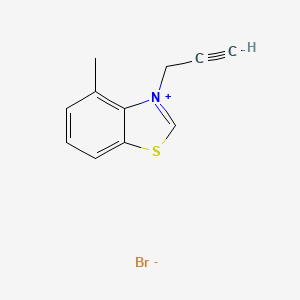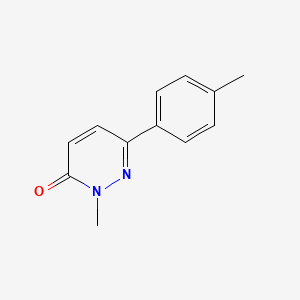![molecular formula C14H21FN2OS B14142322 N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-35-3](/img/structure/B14142322.png)
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea is a synthetic organic compound characterized by its unique structural components. This compound features an ethylsulfanyl group, a methylpropyl chain, a fluorophenyl ring, and a methylurea moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethylsulfanyl Intermediate: The initial step involves the reaction of an appropriate alkyl halide with ethanethiol to form the ethylsulfanyl intermediate.
Alkylation: The ethylsulfanyl intermediate is then alkylated with 2-methylpropyl bromide under basic conditions to yield the desired alkylated product.
Coupling with Fluorophenyl Isocyanate: The alkylated product is reacted with 2-fluorophenyl isocyanate to form the urea linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced urea derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学的研究の応用
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the fluorophenyl ring may interact with aromatic residues in protein binding sites, while the urea moiety can form hydrogen bonds with active site residues, influencing the compound’s biological effects.
類似化合物との比較
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea can be compared with other similar compounds, such as:
N-[1-(Methylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-chlorophenyl)-N-methylurea: Similar structure but with a chlorophenyl ring instead of fluorophenyl.
N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-ethylurea: Similar structure but with an ethylurea moiety instead of methylurea.
These comparisons highlight the uniqueness of N-[1-(Ethylsulfanyl)-2-methylpropyl]-N’-(2-fluorophenyl)-N-methylurea in terms of its specific functional groups and their influence on the compound’s properties and applications.
特性
CAS番号 |
89135-35-3 |
|---|---|
分子式 |
C14H21FN2OS |
分子量 |
284.39 g/mol |
IUPAC名 |
1-(1-ethylsulfanyl-2-methylpropyl)-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C14H21FN2OS/c1-5-19-13(10(2)3)17(4)14(18)16-12-9-7-6-8-11(12)15/h6-10,13H,5H2,1-4H3,(H,16,18) |
InChIキー |
RSIVHWWPOBGMCV-UHFFFAOYSA-N |
正規SMILES |
CCSC(C(C)C)N(C)C(=O)NC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[[2-[[2-[[amino-[1-[2-[[3,3-dimethyl-2-[[(E)-4-methylpent-2-enoyl]amino]butanoyl]amino]-3-methylbutanoyl]-3,4-dimethylpyrrolidin-2-yl]methylidene]amino]acetyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate](/img/structure/B14142240.png)


![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)


![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)
![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)


![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)



